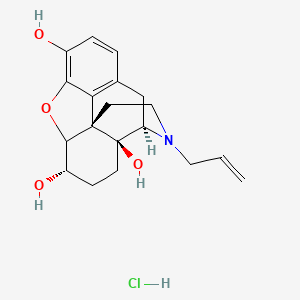
6alpha-Naloxol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Naloxol Hydrochloride typically involves the reduction of naloxone. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride . The process requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring systems to maintain optimal reaction conditions . The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
6alpha-Naloxol Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naloxone.
Reduction: The compound itself is formed through the reduction of naloxone.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Wissenschaftliche Forschungsanwendungen
6alpha-Naloxol Hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
6alpha-Naloxol Hydrochloride acts as a competitive inhibitor of the µ-opioid receptor . By binding to these receptors, it prevents opioids from exerting their effects, effectively reversing opioid-induced symptoms . This mechanism is crucial in the treatment of opioid overdoses and in research focused on opioid receptor pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naloxone: A more potent opioid antagonist compared to 6alpha-Naloxol Hydrochloride.
Naloxegol: A peripherally-selective opioid antagonist used to treat opioid-induced constipation.
Uniqueness
This compound is unique due to its specific binding affinity and its role as a metabolite of naloxone . While naloxone is more potent, this compound provides valuable insights into the metabolic pathways and mechanisms of opioid antagonists .
Eigenschaften
Molekularformel |
C19H24ClNO4 |
|---|---|
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
(4R,4aS,7S,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14+,17?,18-,19+;/m0./s1 |
InChI-Schlüssel |
VFEZXRHXAKHILC-LZVWBMNRSA-N |
Isomerische SMILES |
C=CCN1CC[C@]23C4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |
Kanonische SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















